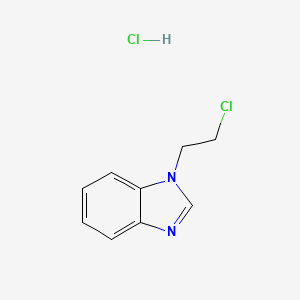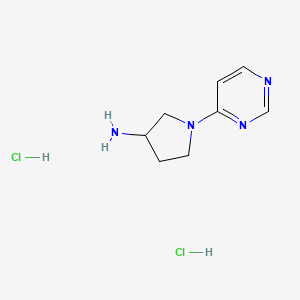
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
Overview
Description
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4 and a molecular weight of 237.13 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate aldehydes and amines.
Pyrrolidine Ring Construction: The pyrrolidine ring is often constructed via cyclization reactions, which may involve the use of reagents such as sodium hydride or other strong bases.
Coupling of Rings: The pyrimidine and pyrrolidine rings are then coupled through nucleophilic substitution reactions, often under acidic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the production .
Chemical Reactions Analysis
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized pyrimidine and pyrrolidine derivatives .
Scientific Research Applications
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for treating various diseases.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring often acts as a key pharmacophore, binding to active sites and modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents, leading to variations in biological activity and reactivity.
Pyrimidine derivatives: Compounds with a pyrimidine ring but different attached groups can exhibit different pharmacological profiles.
Pyrrolopyrimidine compounds: These compounds combine both pyrrolidine and pyrimidine rings in different configurations, offering unique properties and applications.
The uniqueness of this compound lies in its specific combination of the pyrimidine and pyrrolidine rings, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-pyrimidin-4-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;;/h1,3,6-7H,2,4-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUKXWZYTZNIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)
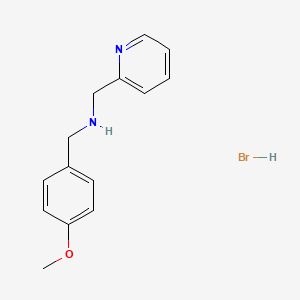

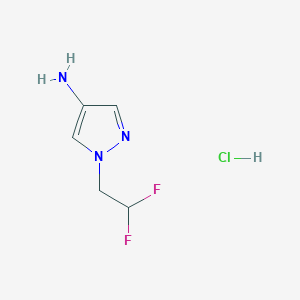
![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)
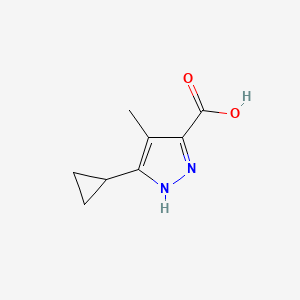
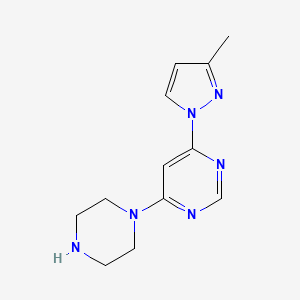
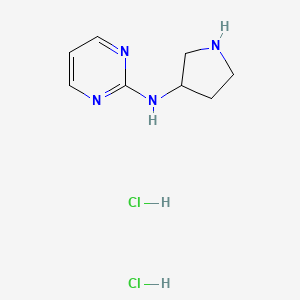

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
